Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide
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Overview
Description
Rac-n-[(1r,2s,4s)-7-oxabicyclo[221]heptan-2-yl]prop-2-enamide is a compound that features a bicyclic structure with an oxirane ring
Preparation Methods
The synthesis of Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Rac-n-[(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide can be compared with other similar compounds such as:
Rac-(1r,2s,4s)-7-oxabicyclo[2.2.1]heptan-2-ol: This compound has a similar bicyclic structure but lacks the prop-2-enamide group.
Rac-(1r,2s,4s)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: This compound features a similar bicyclic core but with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties and reactivity.
Properties
IUPAC Name |
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-7-5-6-3-4-8(7)12-6/h2,6-8H,1,3-5H2,(H,10,11)/t6-,7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIFXXPVNJXEGK-PRJMDXOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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